molecular formula H4OSi B1196071 Silanol

Silanol

Cat. No. B1196071
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Patent
US09242954B2

Procedure details

Alcohol 93 (210 mg, 0.485 mmol) was stirred with 1.5% aqueous HCl/THF (3:2) (10 ml) at r.t. for 16 h. The mixture was extracted with CH2Cl2 (5×15 ml) and the combined organic phases were dried (MgSO4), filtered, and concentrated to give the triol 94 and silanol by-product as a clear, colourless oil. This material was taken forward for the subsequent transformation without purification.
Name
Alcohol
Quantity
210 mg
Type
reactant
Reaction Step One
Name
HCl THF
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C@@H:9]([CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)/[CH:10]=[CH:11]/[C@@H:12]1[C@@H:19]2[C@@H:15]([O:16][CH:17]([O:20]C)[CH2:18]2)[CH2:14][C@H:13]1[OH:22])(C(C)(C)C)(C)C>Cl.C1COCC1>[OH:8][C@@H:9]([CH2:23][CH2:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)/[CH:10]=[CH:11]/[C@@H:12]1[C@@H:19]2[C@@H:15]([O:16][CH:17]([OH:20])[CH2:18]2)[CH2:14][C@H:13]1[OH:22].[SiH3:1][OH:8] |f:1.2|

Inputs

Step One
Name
Alcohol
Quantity
210 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H](/C=C/[C@H]1[C@@H](C[C@@H]2OC(C[C@@H]21)OC)O)CCC2=CC=CC=C2
Name
HCl THF
Quantity
10 mL
Type
solvent
Smiles
Cl.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (5×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O[C@H](/C=C/[C@H]1[C@@H](C[C@@H]2OC(C[C@@H]21)O)O)CCC2=CC=CC=C2
Name
Type
product
Smiles
[SiH3]O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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